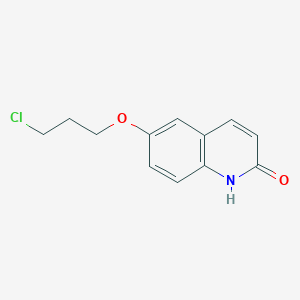

6-(3-Chloropropoxy)carbostyril

Description

Structure

3D Structure

Properties

CAS No. |

63309-44-4 |

|---|---|

Molecular Formula |

C12H12ClNO2 |

Molecular Weight |

237.68 g/mol |

IUPAC Name |

6-(3-chloropropoxy)-1H-quinolin-2-one |

InChI |

InChI=1S/C12H12ClNO2/c13-6-1-7-16-10-3-4-11-9(8-10)2-5-12(15)14-11/h2-5,8H,1,6-7H2,(H,14,15) |

InChI Key |

DFQTUHQFWNUAKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1OCCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Precursor Compounds and Starting Materials for Carbostyril and Dihydrocarbostyril Synthesis

The foundation for the synthesis of 6-(3-chloropropoxy)carbostyril lies in the selection and preparation of appropriate starting materials. These precursors provide the essential carbostyril or dihydrocarbostyril framework and the necessary functional groups for subsequent modifications.

Utilization of 6-Hydroxycarbostyril and Related Hydroxyquinolones

6-Hydroxycarbostyril, also known as 6-hydroxy-2(1H)-quinolinone, and its dihydro derivative, 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, are pivotal precursors. The hydroxyl group at the 6-position is crucial as it serves as the reactive site for the introduction of the 3-chloropropoxy side chain.

The synthesis of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone can be achieved through a multi-step process starting from p-alkoxyaniline and 3-chloropropionyl chloride. This process involves the formation of N-(4-alkoxyphenyl)-3-chloropropionamide, followed by a palladium-catalyzed intramolecular cyclization and dealkylation to yield the desired product. google.com An alternative route involves the cyclization, nitration, reduction, diazotization, and hydrolysis of 3-chloropropionyl chloride. researchgate.net

For the synthesis of 6-hydroxy-2(1H)-quinolinone, a method involves the reaction of 4-tert-butoxyaniline (B1279196) with trans-β-aryl methyl acrylate, followed by a cyclization reaction catalyzed by anhydrous aluminum trichloride (B1173362) and B(C6F5)3. google.com Another approach utilizes the intramolecular Friedel-Crafts reaction of p-anisidine (B42471) and cinnamoyl chloride. google.com

Role of Haloalkanes (e.g., 1-Bromo-3-chloropropane) in Alkylation

Haloalkanes are essential reagents for the alkylation of the hydroxyl group on the carbostyril ring. 1-Bromo-3-chloropropane (B140262) is a particularly useful bifunctional electrophile in this context. The differential reactivity of the bromine and chlorine atoms allows for selective reactions. The bromo group is more reactive and thus more likely to participate in the initial alkylation of the hydroxyl group, leaving the chloro group intact for potential further modifications.

Reaction Pathways for the Introduction of the 3-Chloropropoxy Moiety

The introduction of the 3-chloropropoxy group onto the carbostyril backbone is a key step in the synthesis of the target molecule. This is typically achieved through an O-alkylation reaction at the hydroxyl position.

O-Alkylation Reactions at Hydroxyl Positions

O-alkylation is a fundamental reaction in organic synthesis for the formation of ether linkages. In the synthesis of this compound, the hydroxyl group of 6-hydroxycarbostyril acts as a nucleophile, attacking the electrophilic carbon of the haloalkane, such as 1-bromo-3-chloropropane. organic-chemistry.org

The alkylation of quinolin-2(1H)-one derivatives can result in a mixture of N-alkylated and O-alkylated products. researchgate.net The regioselectivity of this reaction is influenced by factors such as the position of substituents on the quinolinone ring and the reaction conditions. For instance, alkylation of 6-substituted quinolin-2(1H)-ones often yields a mixture of N- and O-alkylated products, with the N-alkylated product typically being the major one. researchgate.net However, specific conditions can be optimized to favor O-alkylation.

Conditions and Catalysis in Etherification (e.g., Phase Transfer Catalysis, Sodium Iodide)

To enhance the efficiency and selectivity of the O-alkylation reaction, various catalytic methods can be employed. Phase transfer catalysis (PTC) is a powerful technique for reactions involving immiscible phases, such as a solid base and an organic solvent. A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the deprotonated hydroxyl group (phenoxide) from the solid or aqueous phase to the organic phase where the haloalkane is present, thereby accelerating the reaction.

The use of sodium iodide can also promote the etherification reaction. In a Finkelstein-type reaction, the less reactive alkyl chloride can be converted in situ to a more reactive alkyl iodide, which then readily reacts with the phenoxide.

The choice of base and solvent is also critical. Common bases include potassium carbonate, while solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used. researchgate.netnih.gov

Synthetic Routes to the Carbostyril Core

The carbostyril (2(1H)-quinolinone) and dihydrocarbostyril (3,4-dihydro-2(1H)-quinolinone) cores are fundamental heterocyclic structures. Various synthetic strategies have been developed for their construction.

One common approach to the dihydrocarbostyril core involves the intramolecular Friedel-Crafts cyclization of N-phenyl-3-halopropionamides. For example, N-(4-methoxyphenyl)-3-chloropropionamide can be cyclized using a Lewis acid catalyst like aluminum chloride to form the corresponding methoxy-dihydroquinolinone, which can then be demethylated to the hydroxy derivative. google.com

The synthesis of the unsaturated carbostyril core can be achieved through methods such as the condensation of anilines with α,β-unsaturated esters or acids, followed by cyclization. For instance, the reaction of anilines with derivatives of malonic acid can lead to the formation of the quinolinone ring system. Multicomponent reactions, such as the reaction of aromatic aldehydes, malononitrile, and a cyclic ketone in the presence of ammonium acetate, can also be employed to construct complex quinoline (B57606) derivatives. mdpi.com

Cyclization Processes (e.g., Intramolecular Cyclization)

While the direct synthesis of this compound via a one-pot cyclization is not extensively documented, several intramolecular cyclization strategies are prominent in the synthesis of the core carbostyril scaffold. These methods can be adapted for the synthesis of the target molecule.

One such powerful technique is the intramolecular Heck reaction . This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule to form a new ring. For the synthesis of a 6-alkoxy-2-quinolone, a suitably substituted N-acyl-o-haloaniline derivative can be cyclized. The reaction is known for its high functional group tolerance and its ability to form both carbocyclic and heterocyclic rings.

Another relevant approach is the radical cyclization of N-arylpropiolamides . This method can be utilized to construct the quinolone ring system. By generating a radical on the aromatic ring, an intramolecular attack on the propiolamide (B17871) moiety can lead to the formation of the desired carbostyril core.

Finally, Friedel-Crafts acylation and alkylation reactions represent classic methods for ring formation. An appropriately substituted aniline (B41778) derivative can undergo intramolecular Friedel-Crafts reaction to yield the carbostyril structure. The success of this method often depends on the nature of the substituents on the aromatic ring and the reaction conditions employed.

| Cyclization Method | Key Features | Potential Precursor for 6-substituted Carbostyril |

| Intramolecular Heck Reaction | Palladium-catalyzed, high functional group tolerance | N-(3-alkenyl)-2-halo-4-alkoxyaniline derivative |

| Radical Cyclization | Can form C-C bonds under mild conditions | N-(4-alkoxyphenyl)propiolamide |

| Friedel-Crafts Reaction | Classic acid-catalyzed ring closure | 3-(4-Alkoxyphenylamino)propanoic acid |

Modifications of Existing Carbostyril Scaffolds

The most prevalent and industrially significant method for the synthesis of this compound involves the modification of a pre-existing carbostyril scaffold. This approach typically begins with the synthesis of 6-hydroxycarbostyril, which is then alkylated to introduce the 3-chloropropoxy side chain.

The synthesis of 6-hydroxycarbostyril can be achieved through various routes. One common method involves the reaction of p-anisidine with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts cyclization and subsequent demethylation to yield the desired 6-hydroxycarbostyril.

Once 6-hydroxycarbostyril is obtained, it is subjected to an etherification reaction with 1-bromo-3-chloropropane in the presence of a base, such as potassium carbonate or sodium hydroxide, to yield this compound. This reaction is a standard Williamson ether synthesis.

| Precursor | Reagents | Product |

| p-Anisidine | 1. 3-Chloropropionyl chloride, 2. AlCl₃, 3. HBr | 6-Hydroxycarbostyril |

| 6-Hydroxycarbostyril | 1-Bromo-3-chloropropane, K₂CO₃ | This compound |

Derivatization Strategies for Structural Exploration

To explore the structure-activity relationship of molecules derived from this compound, various derivatization strategies can be employed. These strategies focus on manipulating the functional groups on the carbostyril ring and modifying the alkoxy chain and its terminal halogen.

Functional Group Manipulations for Analog Generation

Starting from a common intermediate like 6-aminocarbostyril, a wide array of analogs can be generated through well-established functional group interconversions.

The Sandmeyer reaction is a versatile tool for the derivatization of aromatic amines. By converting the amino group of 6-aminocarbostyril into a diazonium salt, it can be subsequently replaced by a variety of substituents, including halogens (-Cl, -Br, -I), cyano (-CN), and hydroxyl (-OH) groups. This allows for the introduction of diverse functionalities at the 6-position of the carbostyril ring.

Furthermore, if a halo-substituted carbostyril is available (e.g., 6-bromocarbostyril), modern cross-coupling reactions such as the Suzuki-Miyaura coupling can be employed. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the carbostyril ring and a wide range of boronic acids or their esters, leading to the synthesis of biaryl and other complex structures.

| Starting Material | Reaction | Reagents | Resulting Functional Group |

| 6-Aminocarbostyril | Diazotization | NaNO₂, HCl | Diazonium Salt |

| 6-Diazoniumcarbostyril | Sandmeyer Reaction | CuCl / CuBr / CuCN | -Cl / -Br / -CN |

| 6-Bromocarbostyril | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | -R (Aryl, Vinyl, etc.) |

Modifications of the Alkoxy Chain and Terminal Halogen

The 3-chloropropoxy side chain of this compound offers numerous opportunities for modification, particularly at the terminal chlorine atom.

A common and important transformation is the nucleophilic substitution of the terminal chlorine with various nucleophiles. For instance, reaction with primary or secondary amines leads to the formation of the corresponding amino derivatives, a key step in the synthesis of several active pharmaceutical ingredients.

The terminal chlorine can also be converted to other functional groups to enable further derivatization. For example, reaction with sodium azide (B81097) yields 6-(3-azidopropoxy)carbostyril . The resulting azide can then be utilized in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of molecular fragments containing a terminal alkyne. This modular approach allows for the rapid generation of a library of diverse analogs.

Similarly, the hydroxyl group of 6-hydroxycarbostyril can be reacted with electrophiles other than 1-bromo-3-chloropropane to introduce different alkoxy chains with various functionalities, further expanding the accessible chemical space.

| Substrate | Reagent | Reaction Type | Product Functionality |

| This compound | R₂NH | Nucleophilic Substitution | Tertiary Amine |

| This compound | NaN₃ | Nucleophilic Substitution | Azide |

| 6-(3-Azidopropoxy)carbostyril | Alkyne, Cu(I) catalyst | Click Chemistry (CuAAC) | Triazole |

| 6-Hydroxycarbostyril | R-X (e.g., propargyl bromide) | Etherification | Alkynyl Ether |

Structure Activity Relationship Sar Studies of Carbostyril Derivatives

Elucidation of Key Pharmacophoric Elements within the Carbostyril Framework

The carbostyril (2-quinolinone) skeleton is a vital structural component in a multitude of physiologically active substances and approved drugs. researchgate.net Its utility in drug design stems from its role as a versatile scaffold, fragment, and pharmacophore. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The carbostyril framework possesses several key pharmacophoric features that contribute to its success.

The rigid, bicyclic nature of the carbostyril system provides a defined spatial orientation for its substituents, allowing them to be precisely positioned to interact with biological targets like receptor binding sites. researchgate.net The internal amide (lactam) group of the carbostyril unit is a significant feature, offering hydrogen bonding capabilities as both a hydrogen bond donor (>N-H) and acceptor (C=O). researchgate.net Furthermore, the aromatic quinoline (B57606) ring system can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, which are critical for molecular recognition and binding affinity. The carbostyril scaffold is also considered a valuable bioisostere, capable of replacing other structures, such as parts of a steroidal skeleton, to create novel compounds with potentially improved properties and reduced toxicities. semanticscholar.org Computational approaches, such as 3D-pharmacophore modeling, are often employed to create statistically significant models that define the crucial chemical features required for the activity of these derivatives. ualberta.ca

Impact of Substituent Modifications on Biological Activity

Modifications to the substituents attached to the carbostyril core can dramatically alter a compound's biological profile, including its potency, selectivity, and pharmacokinetic properties.

The alkoxy chain attached to the carbostyril ring, such as the 3-chloropropoxy group at the 6-position, plays a pivotal role in modulating biological activity. The length, flexibility, and substitution pattern of this chain can significantly influence a molecule's interaction with its target. Studies on other classes of bioactive molecules have demonstrated that alkoxy chain length is a key determinant of potency. figshare.com

The primary functions of the alkoxy chain in SAR include:

Conformational Flexibility: The chain acts as a flexible linker, allowing the terminal functional group to adopt an optimal orientation within the receptor binding pocket.

Steric Interactions: The size and branching of the chain can introduce steric hindrance or, conversely, promote favorable van der Waals interactions.

The presence of a substituent on the chain, such as the chlorine atom in the 3-chloropropoxy group, introduces specific electronic and steric effects. The electronegative chlorine atom can alter the local electronic environment and may participate in specific interactions, such as halogen bonding, with the biological target.

| Alkoxy Chain Modification | Potential Impact on Properties | Rationale |

|---|---|---|

| Increasing Chain Length (e.g., propoxy to butoxy) | Increased lipophilicity; potential for altered binding affinity | Enhances hydrophobic interactions but may introduce steric clashes if the binding pocket is constrained. |

| Decreasing Chain Length (e.g., propoxy to ethoxy) | Decreased lipophilicity; potential for altered binding affinity | Reduces hydrophobic character; may improve fit in a smaller binding pocket. |

| Introducing a Substituent (e.g., Chlorine) | Altered electronic profile; potential for new binding interactions (e.g., halogen bonding) | The substituent modifies polarity and can form specific, favorable interactions with the target protein. |

| Chain Branching | Increased steric bulk; restricted conformation | Limits the flexibility of the chain, which can be beneficial if it locks the molecule in an active conformation. |

Substituents on the aromatic portion of the carbostyril ring have a profound effect on the electronic properties of the molecule and its resulting biological activity. rsc.org These effects can be broadly categorized as activating or deactivating, which relates to the substituent's ability to donate or withdraw electron density from the aromatic system. rsc.orgwikipedia.orgnih.gov

Hydroxyl (-OH) Group: A hydroxyl group is a strong activating group. Through resonance, its lone pair of electrons can be donated to the aromatic ring, increasing the ring's electron density. rsc.org This can enhance interactions with electron-deficient regions of a receptor. The hydroxyl group can also act as both a hydrogen bond donor and acceptor, providing additional points of interaction to anchor the ligand in its binding site.

Methyl (-CH₃) Group: A methyl group is a weakly activating group that donates electron density primarily through an inductive effect. wikipedia.org Its addition increases the lipophilicity of the molecule and can provide favorable van der Waals interactions within a hydrophobic pocket of a receptor. Studies on other heterocyclic compounds have shown that methyl substitutions are often well-tolerated with respect to maintaining receptor affinity. ualberta.ca

| Substituent | Electronic Effect | Potential Impact on Biological Activity |

|---|---|---|

| Hydroxyl (-OH) | Strongly electron-donating (activating) via resonance | Increases electron density of the ring; acts as a hydrogen bond donor/acceptor, potentially increasing binding affinity. |

| Methyl (-CH₃) | Weakly electron-donating (activating) via induction | Increases lipophilicity and steric bulk; can engage in hydrophobic interactions. |

| Nitro (-NO₂) | Strongly electron-withdrawing (deactivating) | Decreases ring electron density, potentially altering binding mode or reducing activity at certain targets. rsc.org |

| Halogen (-Cl, -Br) | Electron-withdrawing via induction, electron-donating via resonance (net deactivating) | Can form halogen bonds and alter metabolic stability. ualberta.ca |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. jocpr.com Since biological targets such as receptors and enzymes are themselves chiral, they often exhibit a high degree of stereoselectivity, meaning they interact differently with different stereoisomers of a drug molecule. jocpr.com

The nitrogen atom of the lactam ring in the carbostyril nucleus is a key interaction point. The hydrogen atom on this nitrogen (>NH) acts as a hydrogen bond donor. Modifying this position, for instance by replacing the hydrogen with a methyl group (>N-CH₃), can have significant SAR implications.

The primary effects of N-methylation are:

Loss of Hydrogen Bond Donor Capability: This is the most significant change. If the interaction with the biological target relies on a hydrogen bond from this NH group, methylation will likely lead to a decrease or complete loss of activity. Conversely, if the NH group is situated in a hydrophobic pocket where a hydrogen bond donor is disfavored, N-methylation could enhance binding affinity.

Increased Steric Bulk: The methyl group adds steric bulk around the nitrogen atom, which could prevent the molecule from fitting into a tight binding pocket.

Studies on other classes of compounds have shown that N-methylation can have varied and sometimes opposing effects on activity, highlighting the importance of the specific target environment. scirp.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Affinity Relationship (SAFIR) Approaches

To systematically explore the vast chemical space of possible carbostyril derivatives, researchers rely on computational modeling techniques like Quantitative Structure-Activity Relationship (QSAR) and Structure-Affinity Relationship (SAFIR) studies. mdpi.comopenreview.net

QSAR modeling aims to build a mathematical correlation between the chemical structures of a series of compounds and their biological activities. The process involves calculating a set of numerical values, known as molecular descriptors, that quantify various physicochemical properties of the molecules (e.g., lipophilicity, electronic properties, size, and shape). semanticscholar.org Statistical methods, such as multiple linear regression, are then used to develop an equation that relates these descriptors to the observed activity. mdpi.com A validated QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts toward more potent derivatives and prioritizing synthetic targets.

SAFIR is a more specific application that focuses on the relationship between a ligand's structure and its binding affinity for a particular target. openreview.net Traditional drug discovery often uses affinity as the primary criterion for selecting and optimizing lead compounds. openreview.net SAFIR studies analyze how systematic structural modifications—such as changing substituents or chain lengths—affect the affinity (often measured as Kᵢ or IC₅₀ values), providing a detailed map of the interactions between the ligand and the receptor. ualberta.ca These studies are essential for fine-tuning a molecule to achieve high affinity and selectivity for its intended biological target.

Both QSAR and SAFIR are indispensable tools in modern drug design, enabling a more rational and efficient approach to the development of novel carbostyril derivatives by transforming SAR from a set of qualitative observations into a predictive, quantitative science. researchgate.net

Based on a comprehensive review of scientific literature, there is no available data regarding the direct preclinical pharmacological investigations of the chemical compound 6-(3-Chloropropoxy)carbostyril .

This compound is consistently referenced as a chemical intermediate or a building block in the synthesis of more complex, pharmacologically active molecules. For instance, it is a documented precursor in the creation of certain piperazine-substituted benzothiophenes intended for the treatment of mental disorders.

The scientific focus in the available literature is on the final synthesized compounds derived from this compound, rather than on the pharmacological properties of the intermediate itself. Consequently, there are no published studies detailing its effects in:

Receptor Binding Assays

Enzyme Inhibition Studies

Cell-Based Functional Assays, including cytotoxicity, apoptosis, or cellular morphological changes.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings on the preclinical pharmacology of this compound as per the requested outline.

Based on a comprehensive search of scientific literature, there is no publicly available information regarding the specific preclinical pharmacological investigations for the chemical compound This compound .

Searches for data on the inhibition of mitosis, antimicrobial activity against pathogenic microorganisms, evaluation of anti-inflammatory pathways, assessment of antioxidant properties, and in vivo preclinical efficacy studies in animal models for central nervous system disorders or tuberculosis yielded no specific results for this compound.

The available scientific literature consistently identifies this compound as a chemical intermediate. Intermediates are compounds that are used in the process of synthesizing other, more complex molecules. Typically, these precursor molecules are not themselves subjected to extensive pharmacological testing. The pharmacological activities outlined in the request are characteristic of studies performed on final drug candidates.

Due to the lack of specific data for "this compound" in the requested areas, it is not possible to generate the article as instructed. To do so would require fabricating information, which would violate the core principles of accuracy and factuality.

Preclinical Pharmacological Investigations

In Vivo Preclinical Efficacy Studies (Animal Models)

Antitumor Activity in Rodent Cancer Models (e.g., Glioma, Leukemia)

A comprehensive review of publicly available scientific literature and databases has revealed no specific studies on the preclinical antitumor activity of 6-(3-Chloropropoxy)carbostyril in rodent cancer models, including those for glioma and leukemia. While rodent models are standard in preclinical oncology research to assess the efficacy of new chemical entities, and numerous compounds are tested against cancers like glioma and leukemia, there is no published data detailing the effects of this compound in these systems.

Consequently, information regarding its potential to inhibit tumor growth, prolong survival, or its mechanism of action in these specific cancer types is not available. The absence of such data means that no research findings or data tables on its antitumor efficacy can be presented.

Other Physiological Activity Models (e.g., Plant Growth Regulation, Antiauxin Effects)

Similarly, there is a lack of available scientific studies investigating the effects of this compound on plant physiological activity. No research has been published on its potential as a plant growth regulator or its capacity to exert antiauxin effects. Plant growth regulators are crucial for controlling plant development, and while various chemical compounds are screened for such properties, this compound has not been the subject of these investigations according to accessible records. Therefore, no detailed research findings or data tables concerning its activity in these models can be provided.

Mechanisms of Action at the Cellular and Molecular Levels

Identification and Characterization of Molecular Targets

The specific molecular interactions of a compound determine its pharmacological profile. For carbostyril derivatives and other structurally relevant molecules, these targets can range from critical bacterial enzymes to complex central nervous system receptors.

Enzyme Target Validation (e.g., DprE1 Inhibition)

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) has been identified as a crucial enzyme for the survival of Mycobacterium tuberculosis, making it a significant target for the development of new anti-tubercular drugs. sci-hub.st DprE1 is a flavin adenine (B156593) dinucleotide (FAD)-containing oxidoreductase essential for the biosynthesis of the mycobacterial cell wall. nih.govnih.gov

Inhibitors such as the benzothiazinones (BTZs) and dinitrobenzamides (DNBs) have been shown to potently inhibit DprE1. nih.govresearchgate.net The mechanism of inhibition involves the enzymatic reduction of a nitro group on the inhibitor to a nitroso-intermediate. researchgate.net This reactive species then forms a covalent bond with a key cysteine residue (Cys387 in M. tuberculosis) in the active site of DprE1, leading to irreversible inactivation of the enzyme. researchgate.netnwafu.edu.cn This covalent modification blocks the enzyme's catalytic activity, which is a critical step in the formation of essential cell wall polymers. sci-hub.stresearchgate.net The validation of DprE1 as a drug target represents a significant advancement in the search for novel treatments for tuberculosis, including multidrug-resistant strains. nih.govnwafu.edu.cn

Table 1: Examples of DprE1 Inhibitors and their Activity

| Inhibitor Class | Example Compound | Mechanism of Action | Target Organism |

|---|---|---|---|

| Benzothiazinones | BTZ043 | Covalent modification of Cys387 in DprE1 active site | Mycobacterium tuberculosis |

| Dinitrobenzamides | DNB1 | Requires conversion to a nitroso group to inhibit DprE1 | Mycobacterium tuberculosis |

Receptor Agonism/Antagonism (e.g., Serotonin (B10506) and Dopamine (B1211576) Receptors)

Carbostyril derivatives have yielded significant compounds that modulate neurotransmitter receptors, most notably Aripiprazole (B633). nih.gov Unlike traditional antipsychotics that act as full antagonists at the dopamine D2 receptor, Aripiprazole exhibits a unique pharmacological profile. nih.govshanghaiarchivesofpsychiatry.org It functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at the serotonin 5-HT2A receptor. nih.govdroracle.aigoodrx.com

This "dopamine-serotonin system stabilizer" activity allows Aripiprazole to modulate dopaminergic neurotransmission, reducing it in states of dopamine excess (as seen in psychosis) and potentially enhancing it in states of dopamine deficiency. shanghaiarchivesofpsychiatry.orgnih.gov Its high affinity for D2 and D3 dopamine receptors, as well as for several serotonin receptor subtypes, is central to its mechanism. nih.gov This combination of activities is believed to contribute to its efficacy in treating a range of psychiatric conditions with a reduced risk of certain side effects compared to older antipsychotics. shanghaiarchivesofpsychiatry.orgdroracle.ai The interaction between dopamine and serotonin receptor modulation is a key aspect of its clinical versatility. shanghaiarchivesofpsychiatry.org

Table 2: Receptor Binding Affinities (Ki, nM) of Aripiprazole

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine D2 | 0.34 |

| Dopamine D3 | 0.8 |

| Serotonin 5-HT1A | 1.7 |

| Serotonin 5-HT2A | 3.4 |

Note: Lower Ki values indicate higher binding affinity. Data compiled from multiple sources. nih.gov

Cellular Pathway Modulation

Beyond direct interaction with molecular targets, bioactive compounds exert their effects by modulating complex cellular pathways. This can involve disrupting the synthesis of essential molecules or interfering with the structural components of the cell.

Inhibition of Essential Biosynthetic Processes (e.g., Cell Wall Biosynthesis)

The integrity of the bacterial cell wall is paramount for survival, providing structural support and protection. nih.gov The inhibition of DprE1, as discussed previously, directly disrupts a critical biosynthetic pathway essential for this structure in mycobacteria. DprE1 catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA). nih.gov

DPA is the sole precursor for the synthesis of the arabinan (B1173331) domains of two vital cell wall polysaccharides: arabinogalactan (B145846) and lipoarabinomannan. sci-hub.stresearchgate.net Arabinogalactan is covalently linked to peptidoglycan and mycolic acids, forming the essential framework of the mycobacterial cell wall. sci-hub.st By blocking DPA production, DprE1 inhibitors effectively halt the synthesis of these crucial polymers, leading to a loss of cell wall integrity and ultimately causing cell lysis and bacterial death. researchgate.net

Interference with Protein Synthesis

Protein synthesis is a fundamental and complex process essential for all life. It can be targeted by antimicrobial agents at various stages. nih.gov Mechanisms of interference include the inhibition of aminoacyl-tRNA synthetases, which are responsible for charging tRNAs with their corresponding amino acids. nih.gov For example, the inhibitor mupirocin (B1676865) targets isoleucyl-tRNA synthetase, leading to a response in the cell that is reminiscent of the stringent response. nih.gov Other compounds can target the ribosome itself, interfering with the initiation of polypeptide synthesis or the peptidyl-transferase activity that forms the growing protein chain. nih.govdntb.gov.ua Disruption of any of these steps can effectively halt bacterial growth and viability.

Disruption of Cellular Structural Components (e.g., Actin Cytoskeleton)

The actin cytoskeleton is a dynamic network of protein filaments that is crucial for maintaining cell shape, motility, and various intracellular processes in eukaryotic cells. The disruption of this structure can have profound effects on cell function. Certain chemical agents, such as cytochalasins, can interfere with actin polymerization and depolymerization. nih.gov This interference can alter the functional interaction between cellular components. For instance, studies have shown that disrupting the actin cytoskeleton can attenuate the ability of sulfonylurea receptors to inhibit the opening of ATP-sensitive K+ (KATP) channels in cardiomyocytes, demonstrating the importance of cytoskeletal integrity for proper ion channel function. nih.gov

Modulation of Kinase Activity (e.g., AMPK Activation)

There is no available research to suggest that 6-(3-Chloropropoxy)carbostyril modulates kinase activity, including the activation of AMPK.

Interaction with DNA (Comparative Studies)

There are no comparative or direct studies available that investigate the interaction of this compound with DNA.

Preclinical Metabolism and Pharmacokinetics Dmpk Investigations

In Vitro Metabolic Stability Assessment

The initial step in evaluating the metabolic fate of a compound like 6-(3-Chloropropoxy)carbostyril is to assess its stability in the presence of metabolic enzymes. creative-bioarray.comif-pan.krakow.pl These in vitro assays are fundamental in predicting the in vivo half-life and clearance of a drug candidate. creative-bioarray.comif-pan.krakow.plnuvisan.com

Hepatic Metabolism Studies (e.g., Human Liver Microsomes, Primary Human Hepatocytes)

The liver is the primary site of drug metabolism. creative-bioarray.com Therefore, in vitro systems derived from the liver, such as human liver microsomes (HLMs) and primary human hepatocytes, are routinely used to study the metabolic stability of new compounds. creative-bioarray.comnuvisan.comresearchgate.net

HLMs are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. creative-bioarray.comresearchgate.net Incubating this compound with HLMs in the presence of necessary cofactors like NADPH would provide an initial assessment of its susceptibility to oxidative metabolism. researchgate.net The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint), a key parameter for predicting hepatic clearance in vivo. creative-bioarray.comif-pan.krakow.plnih.gov

Primary human hepatocytes offer a more comprehensive in vitro model as they contain both Phase I and Phase II metabolic enzymes, as well as transporters, providing a more complete picture of hepatic metabolism. nih.govd-nb.info Studies with hepatocytes would reveal if this compound undergoes conjugation reactions (Phase II metabolism) in addition to oxidation.

Table 1: Representative Data from In Vitro Metabolic Stability Assays

| Test System | Compound Concentration (µM) | Incubation Time (min) | % Parent Remaining | Calculated Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | 1 | 0, 5, 15, 30, 60 | Data Not Available | Data Not Available | Data Not Available |

| Primary Human Hepatocytes | 1 | 0, 30, 60, 120, 240 | Data Not Available | Data Not Available | Data Not Available |

| Note: This table is illustrative and does not contain actual data for this compound due to the lack of publicly available information. |

Identification of Cytochrome P450 (CYP) Isoforms Involved in Biotransformation

Identifying the specific CYP isoforms responsible for the metabolism of this compound is critical for predicting potential drug-drug interactions (DDIs). clinpgx.orgnih.gov The major drug-metabolizing CYPs in humans include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. clinpgx.orgnih.govbohrium.com

This is typically investigated using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isoforms in HLM incubations. By observing which recombinant enzyme metabolizes the compound or which inhibitor blocks its metabolism, the primary metabolizing enzymes can be identified.

Table 2: Hypothetical Contribution of CYP Isoforms to the Metabolism of this compound

| CYP Isoform | Method | % Contribution to Metabolism |

| CYP1A2 | Recombinant Enzyme/Specific Inhibitor | Data Not Available |

| CYP2C9 | Recombinant Enzyme/Specific Inhibitor | Data Not Available |

| CYP2C19 | Recombinant Enzyme/Specific Inhibitor | Data Not Available |

| CYP2D6 | Recombinant Enzyme/Specific Inhibitor | Data Not Available |

| CYP3A4/5 | Recombinant Enzyme/Specific Inhibitor | Data Not Available |

| Note: This table is for illustrative purposes only. |

Evaluation of CYP Inhibition and Induction Potential

It is equally important to determine if this compound can inhibit or induce the activity of CYP enzymes. nih.govresearchgate.netnih.gov CYP inhibition can lead to an increase in the plasma concentrations of co-administered drugs, potentially causing toxicity. nih.gov Conversely, CYP induction can decrease the efficacy of other drugs by accelerating their metabolism. researchgate.netfrontiersin.org

Inhibition potential is assessed by incubating this compound with HLMs and specific probe substrates for each major CYP isoform. The concentration of the compound that causes 50% inhibition (IC50) of the probe substrate's metabolism is determined.

Induction potential is typically evaluated using cultured human hepatocytes. The cells are treated with this compound, and changes in the expression (mRNA levels) and activity of CYP enzymes are measured. frontiersin.org

Metabolite Identification and Profiling

Identifying the metabolites of this compound is essential for a complete understanding of its disposition and to assess whether any metabolites are pharmacologically active or potentially toxic. researchgate.netnih.gov This is typically achieved by incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-performance liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.netnih.gov This powerful analytical technique allows for the separation, detection, and structural elucidation of metabolites. researchgate.net

Preclinical Pharmacokinetics (Animal Studies)

Following in vitro characterization, the pharmacokinetic properties of this compound would be investigated in animal models, such as rats or dogs, to understand its behavior in a whole organism. nih.govnih.govnih.govnih.gov

Absorption and Distribution in Animal Models

To assess oral absorption, the compound would be administered to animals both intravenously (IV) and orally (PO). bohrium.com Blood samples are collected at various time points, and the plasma concentrations of the parent compound are measured. The resulting concentration-time profiles are used to calculate key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life. mdpi.com

The distribution of this compound into various tissues can also be evaluated to understand its potential sites of action and accumulation.

Table 3: Representative Pharmacokinetic Parameters in an Animal Model (e.g., Rat)

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½, h) | Bioavailability (%) |

| Intravenous | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

| Oral | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Note: This table is illustrative and does not contain actual data for this compound. |

Excretion Pathways

Comprehensive studies detailing the specific excretion pathways of this compound following administration in preclinical models have not been identified in the reviewed literature. Typically, for pharmaceutical intermediates, dedicated excretion studies are not as commonly performed or published as they are for the final drug candidate. The focus of DMPK studies is generally on the molecule that is intended for therapeutic use, in this case, Cilostazol.

For Cilostazol, the ultimate product of synthesis from this compound, excretion has been well-characterized. After oral administration, Cilostazol is extensively metabolized, and its metabolites are the primary components excreted. The majority of the administered dose of Cilostazol is eliminated via the kidneys, with metabolites being recovered in the urine. A smaller portion is excreted in the feces. However, this information pertains to the final drug and not directly to the intermediate .

In Vitro to In Vivo Extrapolation (IVIVE) Considerations

There is no specific information available in the public domain regarding in vitro to in vivo extrapolation (IVIVE) studies conducted on this compound. IVIVE is a predictive methodology used to estimate the in vivo pharmacokinetic properties of a compound from in vitro data. These studies are crucial in modern drug development to anticipate human pharmacokinetics and to reduce reliance on animal testing.

While IVIVE is a critical component in the development of new chemical entities, the application of this methodology to synthetic intermediates like this compound is not a common practice or at least not a subject of public scientific discourse. The resources and efforts for such predictive modeling are typically allocated to the final drug candidate.

In the context of Cilostazol development, in vitro metabolism studies using human liver microsomes have been instrumental in identifying the cytochrome P450 enzymes responsible for its metabolism. This information is a key input for IVIVE models to predict in vivo clearance and potential drug-drug interactions for Cilostazol. However, similar published data for this compound is absent.

Advanced Methodologies in Preclinical Research for Carbostyril Compounds

In Vitro Human-Based Systems

The limitations of traditional 2D cell cultures and animal models in predicting human responses have paved the way for innovative human-based in vitro systems. These models offer a more physiologically relevant environment to study the efficacy and potential toxicity of new chemical entities like 6-(3-Chloropropoxy)carbostyril.

Microphysiological systems (MPS), commonly known as organ-on-a-chip technologies, represent a paradigm shift in preclinical testing. jst.go.jpbioradiations.comnc3rs.org.uk These devices are microfluidic cell culture systems that simulate the activities, mechanics, and physiological responses of entire organs and organ systems. jst.go.jp For a compound such as this compound, MPS can provide critical insights into its potential effects on various human organs.

For instance, a "liver-on-a-chip" model can be used to study the metabolism of this compound and assess its potential for drug-induced liver injury. researchgate.net Similarly, a "heart-on-a-chip" can evaluate cardiotoxic effects, a significant concern for many new drug candidates. drugtargetreview.comnih.govoup.com These systems allow for the co-culture of multiple cell types in a 3D environment with continuous perfusion, mimicking the in vivo state more closely than static cultures. thebioworkshop.com The ability to monitor cellular responses in real-time provides valuable data on the compound's mechanism of action and potential liabilities. draper.com

Table 1: Applications of Microphysiological Systems in the Preclinical Assessment of this compound

| Organ-on-a-Chip Model | Parameter Assessed | Potential Research Findings for this compound |

| Liver-on-a-Chip | Metabolism, Hepatotoxicity | Identification of metabolites, assessment of cell viability, and measurement of liver-specific biomarkers (e.g., albumin, urea). |

| Kidney-on-a-Chip | Nephrotoxicity | Evaluation of compound effects on tubular cell function and integrity. |

| Heart-on-a-Chip | Cardiotoxicity | Analysis of effects on cardiomyocyte beating frequency and contractility, and detection of markers of cardiac injury. drugtargetreview.comoup.com |

| Brain-on-a-Chip | Neurotoxicity, Blood-Brain Barrier Permeability | Assessment of neuronal viability and function, and determination of the compound's ability to cross the blood-brain barrier. |

Beyond MPS, the use of specialized 3D cell culture models, such as spheroids and organoids, provides a scalable approach to assess the impact of carbostyril compounds on specific organ systems. frontiersin.org These models can be derived from human induced pluripotent stem cells (hiPSCs), offering the potential for patient-specific toxicity and efficacy testing. frontiersin.org

For a compound with potential neurological applications or side effects, cultures of human neural progenitor cells can be employed to study developmental neurotoxicity. nih.govdiva-portal.org These models can assess critical processes like cell proliferation, differentiation, and neurite outgrowth. diva-portal.org Similarly, advanced cultures of renal proximal tubule cells can be used to investigate the potential for nephrotoxicity, a common concern in drug development. mdpi.com

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds, and its integration with more physiologically relevant cell-based assays is enhancing its predictive power. nih.gov For a carbostyril derivative like this compound, HTS can be employed to screen for various activities, such as kinase inhibition, which is a common target for this class of compounds. nih.govdrugdiscoverytrends.com

Modern HTS platforms are increasingly using 3D cell models and automated imaging to provide more detailed information on a compound's cellular effects. selleckchem.com This approach allows for the early identification of promising lead candidates and the flagging of potentially toxic compounds.

Computational and In Silico Modeling

Computational and in silico methods are indispensable tools in modern drug discovery, enabling the prediction of a compound's properties and its interactions with biological targets before it is even synthesized. nih.govacs.org

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its success. In silico models can predict these pharmacokinetic parameters based on the chemical structure of a compound like this compound. nih.govopenaccesspub.orgresearchgate.net Machine learning algorithms, trained on large datasets of known drugs, can estimate properties such as oral bioavailability, plasma protein binding, and metabolic stability. tandfonline.com These predictions help in prioritizing compounds with favorable drug-like properties for further development. uq.edu.aunih.gov

Table 2: In Silico Prediction of Pharmacokinetic Properties for this compound

| Pharmacokinetic Parameter | Predictive Model Type | Predicted Outcome for this compound |

| Absorption | Quantitative Structure-Property Relationship (QSPR) | Prediction of oral bioavailability and intestinal absorption based on molecular descriptors. |

| Distribution | Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulation of compound distribution into various tissues and organs. |

| Metabolism | Machine Learning Models | Identification of potential sites of metabolism and prediction of major metabolites. nih.gov |

| Excretion | QSPR Models | Estimation of the primary routes of elimination from the body. |

Understanding how a compound interacts with its biological target at the molecular level is fundamental to rational drug design. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. nih.govnih.govijprajournal.comresearchgate.nettubitak.gov.tr For this compound, docking studies can be used to hypothesize its binding mode to a target protein, such as a specific kinase or receptor. nih.gov

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand interaction. nih.govresearchgate.netnih.govnottingham.ac.uk These simulations model the movement of atoms over time, offering insights into the stability of the binding pose and the key interactions that contribute to binding affinity. nih.govrsc.org This information is invaluable for optimizing the structure of a lead compound to improve its potency and selectivity.

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling represents a powerful computational tool used in preclinical research to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug within the body. nih.govnih.gov By integrating a compound's specific physicochemical and in vitro properties with physiological data of the species being studied, PBPK models can simulate concentration-time profiles in various tissues and plasma. nih.gov This mechanistic approach allows researchers to gain a quantitative understanding of a drug's behavior in vivo before initiating clinical trials. ewitkey.cn

While specific PBPK models for the chemical intermediate this compound are not extensively detailed in published literature, the methodology can be effectively illustrated using aripiprazole (B633), a well-researched carbostyril derivative. Aripiprazole's development and subsequent evaluation have benefited from PBPK modeling to explore its pharmacokinetics in various populations and scenarios. nih.govnih.gov

The construction of a PBPK model is a "bottom-up" process that requires the integration of numerous drug-specific and system-specific parameters. ewitkey.cn These inputs are crucial for the model to accurately simulate the complex interactions between the drug and the body.

Table 1: Essential Input Parameters for a PBPK Model of Carbostyril Compounds (Illustrated with Aripiprazole)

| Parameter Category | Parameter | Description | Relevance |

| Physicochemical | Molecular Weight (MW) | The mass of one mole of the substance. | Influences diffusion and distribution. |

| logP | The octanol-water partition coefficient, indicating lipophilicity. | Affects membrane permeability and tissue partitioning. nih.gov | |

| pKa | The acid dissociation constant. | Determines the ionization state of the drug at different physiological pHs, impacting solubility and absorption. nih.gov | |

| Aqueous Solubility | The maximum concentration of the drug that can dissolve in water. | A key determinant of oral absorption. | |

| Absorption | Permeability (Papp) | The rate at which a compound crosses the intestinal membrane. | Critical for predicting the rate and extent of oral absorption. |

| Distribution | Fraction Unbound in Plasma (fu) | The fraction of the drug not bound to plasma proteins. | Only the unbound drug is available to distribute into tissues and exert a pharmacological effect. nih.govproquest.com |

| Blood-to-Plasma Ratio | The ratio of the drug concentration in whole blood to that in plasma. | Important for understanding the overall distribution in circulation. | |

| Metabolism | Intrinsic Clearance (CLint) | The metabolic clearance of a drug by liver enzymes (e.g., microsomes), independent of blood flow. | Used to predict hepatic clearance in vivo. |

| Metabolizing Enzymes | Identification of specific enzymes (e.g., CYP2D6, CYP3A4) responsible for metabolism. nih.gov | Allows for the prediction of drug-drug interactions and the effects of genetic polymorphisms. nih.govnih.gov | |

| Elimination | Renal Clearance (CLR) | The rate at which the drug is cleared by the kidneys. | Defines the contribution of renal excretion to total drug elimination. nih.gov |

Detailed Research Findings from Aripiprazole PBPK Models

PBPK models for aripiprazole and its primary active metabolite, dehydro-aripiprazole, have been successfully developed and verified using clinical data. nih.govnih.gov These models incorporate detailed parameters gathered from in vitro and clinical studies to simulate pharmacokinetic profiles.

Table 2: Physicochemical and Pharmacokinetic Parameters Used in Aripiprazole PBPK Model Development

| Parameter | Aripiprazole | Dehydro-aripiprazole | Source |

| Molecular Weight ( g/mol ) | 448.4 | 446.4 | nih.gov |

| logP | 3.60 - 3.90 | 3.0 - 3.40 | nih.govproquest.com |

| pKa | 7.46 | 7.46 | nih.gov |

| Fraction Unbound in Plasma (fu) | 0.01 - 0.02 | 0.01 - 0.02 | nih.govproquest.com |

| Primary Metabolizing Enzymes | CYP2D6, CYP3A4 | - | nih.gov |

| Metabolism Contribution | CYP3A4: ~56%, CYP2D6: ~43% | - | proquest.com |

Research utilizing these validated PBPK models has yielded significant insights into how various factors can alter aripiprazole exposure, providing a basis for optimizing its use in specific populations without the need for extensive clinical trials.

One key application has been the investigation of genetic polymorphisms on drug metabolism. Aripiprazole is metabolized significantly by the CYP2D6 enzyme, which is known for its genetic variability. nih.gov PBPK models were developed to predict the pharmacokinetics of aripiprazole in individuals with different CYP2D6 genotypes, such as Poor Metabolizers (PM), Intermediate Metabolizers (IM), and Normal Metabolizers (NM). nih.govnih.gov

Another significant use of PBPK modeling has been to predict pharmacokinetic changes during pregnancy. ewitkey.cn Physiological changes during gestation, such as altered enzyme activity and increased plasma volume, can dramatically affect drug concentrations. A PBPK model for aripiprazole predicted a progressive decrease in plasma concentrations throughout pregnancy. ewitkey.cn

Table 3: Simulated Research Findings from Aripiprazole PBPK Models

| Research Question | Population | Key Finding | Predicted Outcome | Source |

| Effect of Genetic Polymorphism | CYP2D6 Intermediate Metabolizers (IMs) vs. Normal Metabolizers (NMs) | IMs show higher drug exposure compared to NMs. | Area Under the Curve (AUC) is predicted to be 1.22-fold higher in IMs. | nih.gov |

| Effect of Pregnancy on Drug Exposure | Pregnant vs. Non-pregnant individuals | Systemic exposure to the active moiety of aripiprazole decreases significantly as pregnancy progresses. | AUC is predicted to decrease by 38.8% in the second trimester and 60.9% in the third trimester compared to baseline. | ewitkey.cnproquest.com |

| Drug-Drug Interaction (DDI) Potential | Co-administration with Risperidone (B510) | Co-administration of risperidone does not cause significant changes in aripiprazole pharmacokinetics in individuals with normal liver function and CYP2D6 genotype. | The AUC of aripiprazole changed minimally when co-administered with 2, 4, or 6 mg of risperidone. | nih.gov |

These research findings demonstrate the profound utility of PBPK modeling in preclinical and clinical drug development. For novel carbostyril compounds derived from intermediates like this compound, applying a similar PBPK strategy early in development would allow for the proactive identification of potential pharmacokinetic challenges. It enables the simulation of various "what-if" scenarios, such as the impact of genetic variations or co-medications, thereby guiding more efficient and targeted preclinical study design.

Future Directions and Research Perspectives

Rational Design and Synthesis of Next-Generation Carbostyril Analogs

The principles of rational drug design are pivotal for creating next-generation carbostyril analogs with improved pharmacological profiles. This approach relies on understanding the structure-activity relationships (SAR) that govern how these molecules interact with their biological targets. nih.govnih.gov By systematically modifying the carbostyril core, researchers can fine-tune properties such as binding affinity, selectivity, and pharmacokinetic parameters.

Computational modeling and structural biology techniques, including X-ray crystallography and NMR, are essential tools in this process. nih.gov These methods provide detailed insights into the molecular interactions between a carbostyril derivative and its target protein, guiding the design of new analogs with optimized geometries and electronic properties for enhanced binding. nih.gov A key strategy involves diversifying the parent molecule through substructure replacements to improve biological activity. rsc.org For instance, synthetic modifications to quinoline-based scaffolds, a class to which carbostyrils belong, have been shown to enhance target engagement and pharmacokinetic profiles through alterations like halogenation or the introduction of new side chains. mdpi.com

The synthesis of these rationally designed analogs often requires the development of novel and efficient synthetic pathways. nih.gov Modern organic synthesis techniques, such as cascade reactions and Buchwald-Hartwig cross-coupling, enable the construction of complex molecular architectures from simpler precursors. nih.gov Templated synthesis, where a molecular template guides the formation of a specific product, also offers a powerful method for creating complex macrocyclic structures derived from core scaffolds. nih.gov The goal is to create robust and concise synthetic routes that allow for the generation of a diverse library of analogs for biological screening. rsc.org

Table 1: Strategies in Rational Design of Carbostyril Analogs

| Strategy | Description | Key Methodologies | Desired Outcome |

|---|---|---|---|

| Structure-Activity Relationship (SAR) Analysis | Systematically modifying the chemical structure to observe changes in biological activity. | Computational Modeling, X-ray Crystallography, NMR | Enhanced binding affinity and selectivity. |

| Substructure Replacement | Diversifying the parent molecule by replacing specific chemical moieties. | Computational Diversification, Retrosynthesis | Improved biological activity and novel intellectual property. |

| Scaffold Modification | Altering the core carbostyril/quinoline (B57606) ring system. | Halogenation, Side Chain Alteration | Enhanced target engagement and metabolic stability. mdpi.com |

| Advanced Synthesis Pathways | Developing efficient and versatile methods for chemical synthesis. | Cascade Reactions, Cross-Coupling, Templated Synthesis | Robust and concise production of diverse analog libraries. nih.govnih.gov |

Exploration of Novel Therapeutic Targets and Indications for Carbostyril Derivatives

While carbostyril derivatives have established roles, their versatile structure holds potential for activity against a wide range of novel therapeutic targets. Identifying and validating these new targets is a critical frontier in expanding the therapeutic utility of this class of compounds.

A multidisciplinary approach that combines genetics, proteomics, and functional genomics can uncover new biological mechanisms and potential drug targets. capulustx.com The criteria for a promising novel target include specificity to the disease state, accessibility to drug molecules, and a clear role in a validated biological mechanism. capulustx.com

Potential new indications for carbostyril derivatives are emerging in various fields:

Metabolic Diseases: The rising prevalence of Type 2 Diabetes (T2D) necessitates new therapeutic strategies. eurekaselect.com Novel targets in this area include glucokinase activators, G-protein coupled receptors (GPCRs), and enzymes involved in glucose metabolism like Fructose-1,6-bisphosphatase. eurekaselect.com Heterocyclic compounds are being investigated for their ability to modulate blood levels of glucose and triglycerides, suggesting a potential role for carbostyril derivatives in treating diabetes and obesity. bioworld.com

Oncology: The development of pro-apoptotic agents is a key strategy in cancer therapy. nih.gov Some heterocyclic compounds act as Smac mimics to inhibit X-Linked Inhibitor of Apoptosis Protein (XIAP), promoting cancer cell death. nih.gov The adaptability of the carbostyril scaffold could be exploited to design new anticancer agents targeting apoptosis pathways or other cancer-specific molecular targets.

Central Nervous System (CNS) Disorders: Quinoline derivatives are being explored for their effects on NMDA receptor antagonism, which is relevant for neurodegenerative disorders. mdpi.com Tailoring carbostyril analogs to interact with specific neuronal targets could lead to new treatments for a variety of neurological and psychiatric conditions.

Cardiovascular and Inflammatory Diseases: Certain carbostyril derivatives have shown potent activity as beta-adrenergic agonists, which are crucial in cardiovascular medicine. nih.gov Further exploration could uncover roles in modulating inflammatory pathways or other cardiovascular targets.

Table 2: Potential Novel Therapeutic Areas for Carbostyril Derivatives

| Therapeutic Area | Potential Targets | Rationale |

|---|---|---|

| Metabolic Disease | Glucokinase activators, GPCRs, Fructose-1,6-bisphosphatase eurekaselect.com | Modulating glucose and lipid metabolism to treat Type 2 Diabetes and obesity. eurekaselect.combioworld.com |

| Oncology | Inhibitor of Apoptosis Proteins (IAPs) like XIAP nih.gov | Inducing apoptosis (programmed cell death) in cancer cells. |

| CNS Disorders | NMDA receptors, other neuronal channels mdpi.com | Modulating neurotransmission for potential treatment of neurodegenerative diseases. mdpi.com |

| Cardiovascular Disease | Beta-adrenoceptors nih.gov | Regulating cardiac function and blood pressure. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing the 3-chloropropoxy group into heterocyclic systems like carbostyril?

- Methodological Answer : The 3-chloropropoxy moiety is typically introduced via nucleophilic substitution or alkylation. For example, in nitrobenzoate derivatives, alkylation with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF or acetone) is effective . Reaction optimization may require controlled temperature (50–60°C) and inert atmospheres to minimize side reactions. Post-synthesis purification often involves column chromatography or crystallization from acetonitrile .

Q. How can researchers characterize the purity and structural integrity of 6-(3-Chloropropoxy)carbostyril derivatives?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity (>94% in optimized reactions) . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C, confirms substitution patterns (e.g., chemical shifts for chloropropoxy protons at δ 3.7–4.2 ppm) . Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures stoichiometric accuracy .

Q. What reaction mechanisms govern the stability of the 3-chloropropoxy group under acidic or basic conditions?

- Methodological Answer : The chlorine atom in the propoxy chain is susceptible to nucleophilic displacement. Kinetic studies suggest that hydrolysis under basic conditions (pH >10) follows an S2 mechanism, forming propanol derivatives. Acidic conditions may promote elimination reactions, yielding allyl ethers. Monitoring via thin-layer chromatography (TLC) or in situ IR spectroscopy helps track degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like dehalogenation or ring-opening in carbostyril synthesis?

- Methodological Answer : Byproduct formation is mitigated by:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

- Catalyst use : Phase-transfer catalysts (e.g., Bu₄NHSO₄) improve alkylation efficiency in biphasic systems .

- Temperature control : Lower temperatures (0–5°C) during nitration steps reduce undesired oxidation .

Computational modeling (DFT) can predict reactive intermediates and guide optimization .

Q. What strategies are effective for analyzing and isolating intermediates in multi-step carbostyril syntheses?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) coupled with UV/Vis detection identifies intermediates (e.g., nitrobenzoate precursors). Flash chromatography with gradient elution (hexane/EtOAc) resolves structurally similar compounds. For thermally sensitive intermediates, freeze-drying preserves integrity .

Q. How do structural modifications to the carbostyril core, such as varying the chloropropoxy chain length, impact biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:

- Chain length : Longer chains (e.g., butoxy vs. propoxy) enhance lipophilicity, improving membrane permeability but reducing solubility .

- Halogen position : Substitution at the 6-position (vs. 7-position) optimizes steric interactions with target enzymes like DprE1 in mycobacterial studies .

- In vitro assays : Enzymatic inhibition (IC₅₀) and cytotoxicity (CC₅₀) are evaluated using microplate-based fluorometric assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.